![molecular formula C11H19NO5 B569080 (2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid CAS No. 603130-25-2](/img/structure/B569080.png)
(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
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Overview
Description
“(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a research product and not intended for human or veterinary use . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 245.275 .Scientific Research Applications
Roles of Carboxylic Acids in Plant Biology
Carboxylic acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play significant roles beyond being precursors to other molecules. In plants, ACC is not just a precursor to the plant hormone ethylene but also has features indicating its potential as a signaling molecule itself, independent of ethylene. This highlights the multifaceted roles of carboxylic acids in biological systems beyond their primary known functions (B. V. D. Poel & D. Straeten, 2014).
Carboxylic Acids in Natural Products and Bioactive Compounds
Natural neo fatty acids and their derivatives, including carboxylic acids, have been identified in a variety of natural sources. These compounds exhibit diverse biological activities, suggesting their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The presence of tertiary butyl groups (such as in tert-butoxy derivatives) in these molecules is associated with significant biological activity, indicating a route for the synthesis of bioactive compounds with enhanced properties (V. Dembitsky, 2006).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are interesting for their dual role as valuable biorenewable chemicals and as inhibitors of microbial growth in bioproduction processes. Understanding the mechanisms by which carboxylic acids inhibit microbial growth, such as by damaging cell membranes or decreasing internal pH, is crucial for developing strategies to improve microbial tolerance and industrial bioprocess performance (L. Jarboe et al., 2013).
Carboxylic Acids in Drug Synthesis
Levulinic acid (LEV), a biomass-derived carboxylic acid, serves as a versatile building block in drug synthesis. Its derivatives are used to synthesize a variety of value-added chemicals, highlighting the role of carboxylic acids in reducing drug synthesis costs and simplifying complex synthesis steps, thereby offering a cleaner and more flexible approach to drug development (Mingyue Zhang et al., 2021).
Mechanism of Action
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSRTMHTJHLLE-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid |
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